N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine
Description
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is a polyether-diamine derivative featuring a 2,4-dinitrophenyl group at the N1 position and a long-chain polyether backbone with nine ethylene oxide (EO) units. This structure combines the electron-withdrawing properties of the dinitrophenyl group with the hydrophilicity and flexibility of the polyether chain. The compound is hypothesized to have applications in bioconjugation, drug delivery, and PROTACs (Proteolysis Targeting Chimeras) due to its dual-reactive amine termini and solubilizing EO chain .
Properties
Molecular Formula |
C26H46N4O13 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C26H46N4O13/c27-3-5-35-7-9-37-11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-38-10-8-36-6-4-28-25-2-1-24(29(31)32)23-26(25)30(33)34/h1-2,23,28H,3-22,27H2 |
InChI Key |
UFLQXNVJFJDYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable polyether diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including nitration, reduction, and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the final product. The use of automated systems and advanced purification techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and other modified polyether chains .
Scientific Research Applications
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The polyether chain may facilitate the compound’s entry into cells and its distribution within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Polyether-Diamine Derivatives
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine
- Molecular Formula : C22H38N4O11
- Molecular Weight : 534.56 g/mol
- Key Differences : Shorter polyether chain (7 EO units vs. 9 EO units in the target compound). This reduces its hydrodynamic volume and may limit solubility in highly polar solvents.
- Applications : Used as a linker in research chemicals, particularly for conjugating hydrophobic payloads to hydrophilic carriers .
3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol (Decaethylene Glycol)
- Molecular Formula : C20H42O11
- Molecular Weight : 458.54 g/mol
- Key Differences : Terminal hydroxyl groups instead of amines. Lacks the dinitrophenyl moiety, making it less reactive in nucleophilic substitution reactions.
- Applications: Widely used as a nonionic surfactant and solubilizing agent in pharmaceuticals and cosmetics .
Aromatic Dinitrophenyl Derivatives
Disperse Yellow 9 (N1-(2,4-Dinitrophenyl)-1,4-benzenediamine)
- Molecular Formula : C12H10N4O4
- Molecular Weight : 274.23 g/mol
- Key Differences : Simpler aromatic structure without a polyether chain. The absence of EO units limits its amphiphilicity.
- Applications : Primarily used as a dye and analytical standard. Its reactivity in hydrazine-mediated substitution reactions has been extensively studied .
Hydrophobic Polyether Derivatives
29-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol
- Molecular Formula : C35H64O11
- Molecular Weight : 660.89 g/mol
- Key Differences: Terminal hydroxyl and nonylphenoxy group instead of amines. The nonylphenoxy group enhances hydrophobicity, making it suitable for industrial surfactants.
- Applications : Used in detergents and emulsifiers due to its balanced hydrophilic-lipophilic properties .
Research Findings and Functional Comparisons
Reactivity and Kinetics
- The dinitrophenyl group in the target compound undergoes nucleophilic aromatic substitution (e.g., with hydrazine), similar to simpler derivatives like Disperse Yellow 7.
- Kinetic Data : For 2,4-dinitrophenyl derivatives, $k_A$ values range from $10^{-4}$ to $10^{-3}$ L·mol<sup>−1</sup>·s<sup>−1</sup> in DMSO, with $\Delta H^\circ$ and $\Delta S^\circ$ indicating entropy-driven processes .
Physicochemical Properties
- Solubility : The target compound’s nine EO units enhance water solubility compared to heptaoxa derivatives. However, the dinitrophenyl group introduces moderate hydrophobicity.
- Thermal Stability : Polyether chains generally degrade above 200°C, but the dinitrophenyl group may lower thermal stability due to nitro group decomposition .
Biological Activity
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dinitrophenyl group and a long polyether chain , which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 788.75 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
- Protein Interaction : The dinitrophenyl group can interact with proteins and enzymes. This interaction may inhibit enzyme activity or alter protein function.
- Cellular Uptake : The polyether chain facilitates the compound's entry into cells and its distribution within biological systems. This characteristic is crucial for its potential use as a drug delivery agent.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The dinitrophenyl moiety is known for its ability to disrupt microbial cell membranes.
Cytotoxicity Studies
In vitro studies have shown varying degrees of cytotoxicity against different cell lines. The compound's cytotoxic effects are likely due to oxidative stress induced by the dinitrophenyl group.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound on breast cancer cells (MCF-7). The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests compared to control groups. This suggests its potential as an antimicrobial agent in therapeutic applications.
Applications in Research
This compound has several applications:
- Drug Delivery : Its ability to penetrate cellular membranes makes it a candidate for drug delivery systems.
- Analytical Chemistry : Used as a reagent in organic synthesis and analytical chemistry due to its reactive functional groups.
- Material Science : Investigated for use in developing advanced materials due to its unique structural properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
